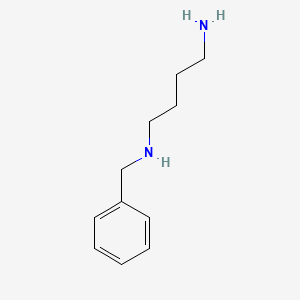

N-Benzylputrescine

Description

Structure

3D Structure

Properties

CAS No. |

29867-04-7 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

N'-benzylbutane-1,4-diamine |

InChI |

InChI=1S/C11H18N2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10,12H2 |

InChI Key |

OVCTWFIAXIDIJN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNCCCCN |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCCN |

Other CAS No. |

29867-04-7 |

Synonyms |

N-benzyl-1,4-diaminobutane N-benzylputrescine |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconnections of N Benzylputrescine

Putrescine Biosynthesis Pathways Relevant to N-Benzylputrescine Formation

The formation of this compound is contingent on the availability of putrescine, which is synthesized in organisms through two primary pathways originating from the amino acids ornithine and arginine.

Ornithine Decarboxylase (ODC) Pathway

The most direct route to putrescine biosynthesis in many organisms, including mammals, is through the action of the enzyme ornithine decarboxylase (ODC). researchgate.net This pyridoxal-5'-phosphate-dependent enzyme catalyzes the removal of a carboxyl group from ornithine, yielding putrescine and carbon dioxide. researchgate.net The activity of ODC is a critical regulatory point in polyamine synthesis and is often tightly controlled within the cell. researchgate.net In mammals, the ODC pathway is considered the sole established route for the de novo synthesis of putrescine. nih.govnih.gov

Arginine Decarboxylase (ADC) Pathway

An alternative pathway for putrescine synthesis, prominent in plants and bacteria, begins with the amino acid arginine. mdpi.comactanaturae.ru This pathway involves the enzyme arginine decarboxylase (ADC), which converts arginine to agmatine (B1664431). nih.gov Subsequently, agmatine is metabolized to putrescine through a series of enzymatic steps that can vary between organisms. In many plants, this involves the enzymes agmatine iminohydrolase (AIH) and N-carbamoylputrescine amidohydrolase (CPA). nih.govpharmgkb.org While evidence for a functional ADC pathway in mammals has been debated, it is well-established in other life forms as a significant source of putrescine. nih.gov

Polyamine Metabolism and Interconversion Pathways

Once synthesized, putrescine can be further converted into higher polyamines like spermidine (B129725) and spermine (B22157), or it can be catabolized. The interconversion and breakdown of polyamines are crucial for maintaining cellular homeostasis and are mediated by key enzymes.

Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity

Spermidine/spermine N1-acetyltransferase (SSAT) is a rate-limiting enzyme in polyamine catabolism. It functions by transferring an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. This acetylation is a critical regulatory step, as the resulting acetylated polyamines can either be exported from the cell or become substrates for polyamine oxidase. The activity of SSAT is highly inducible and plays a pivotal role in maintaining the balance of intracellular polyamine levels.

Polyamine Oxidase (PAO) Activity

Polyamine oxidase (PAO) is a flavin-dependent enzyme that plays a central role in polyamine catabolism by oxidizing acetylated polyamines. PAO catalyzes the oxidative cleavage of N1-acetylspermidine and N1-acetylspermine, leading to the formation of putrescine and spermidine, respectively, along with hydrogen peroxide and an aminoaldehyde. This process, often referred to as the back-conversion pathway, allows for the recycling of polyamines and contributes to the regulation of their intracellular concentrations.

This compound as a Substrate or Inhibitor in Polyamine Metabolism

Research has shown that this compound can interact with the enzymes of polyamine metabolism, particularly polyamine oxidase. Studies have demonstrated that N-alkyl-α,ω-diaminoalkanes, including this compound, serve as substrates for PAO. The enzymatic reaction results in the oxidative cleavage of the N-benzyl group, yielding benzaldehyde (B42025), putrescine, and hydrogen peroxide.

Interactions with Polyamine Oxidase (PAO)

This compound has been identified as a substrate for polyamine oxidase (PAO). nih.gov The minimum structural requirements for a compound to be a substrate for PAO include two positively charged amino groups and an alkyl-substituent on one or both of the nitrogen atoms. nih.gov N-alkyl-α,ω-diaminoalkanes, the class of compounds to which this compound belongs, are oxidatively cleaved by PAO. nih.gov This enzymatic reaction results in the formation of equimolar amounts of an aldehyde, a diamine, and hydrogen peroxide (H₂O₂). nih.gov

Mechanistic studies on related compounds, such as N,N'-dibenzyl-1,4-diaminobutanes, show that the oxidation by PAO is consistent with the direct transfer of a hydride from the substrate to the flavin cofactor of the enzyme. nih.gov The dealkylation of N-alkyl derivatives by PAO is a recognized metabolic pathway. nih.gov

In Vitro and In Vivo Metabolic Fate Studies of this compound (Non-Human Models)

The metabolic fate of a chemical compound is crucial for understanding its pharmacokinetic profile. nih.gov In vitro and in vivo studies using non-human models are standard procedures in drug discovery to assess metabolic pathways and stability. researchgate.netrsc.org

Metabolite Identification and Profiling

The metabolism of this compound by polyamine oxidase (PAO) results in its cleavage. nih.gov This enzymatic action on N-alkyl-α,ω-diaminoalkanes yields specific types of metabolites. nih.gov For this compound, the identified metabolites resulting from this PAO-mediated reaction are benzaldehyde and putrescine, along with hydrogen peroxide. nih.gov

| Parent Compound | Metabolizing Enzyme | Metabolite | Byproduct |

|---|---|---|---|

| This compound | Polyamine Oxidase (PAO) | Benzaldehyde | Hydrogen Peroxide (H₂O₂) |

| This compound | Polyamine Oxidase (PAO) | Putrescine | Hydrogen Peroxide (H₂O₂) |

Enzyme Source Characterization (e.g., Liver Microsomes, Hepatocytes, Recombinant Enzymes)

The characterization of a compound's metabolism is frequently conducted using various in vitro systems that serve as sources of metabolic enzymes. nih.gov These systems are essential for predicting a drug's pharmacokinetic behavior. nih.gov

Liver Microsomes : These are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govnih.govresearchgate.net They are widely used for studies of metabolic stability, metabolite identification, and enzyme inhibition. nih.govnih.gov

Hepatocytes : Isolated liver cells, used either freshly prepared or cryopreserved, contain a more complete set of metabolic enzymes and cofactors for both Phase I and Phase II metabolism compared to microsomes. springernature.comnih.govnih.gov They are considered a more comprehensive model for studying drug metabolism and toxicity. nih.gov

Recombinant Enzymes : Specific drug-metabolizing enzymes, such as individual CYPs, can be expressed in cellular systems (e.g., insect cells or bacteria). nih.gov These recombinant enzymes are useful for identifying the specific enzymes responsible for a particular metabolic reaction, a process known as reaction phenotyping. nih.gov

Studies on the dealkylation of N-alkyl derivatives, including this compound, have utilized in vitro techniques involving various animal models such as rats, mice, and swine. nih.gov

Biological Activities and Molecular Mechanisms of N Benzylputrescine

Interaction with Cellular Polyamine Homeostasis

N-Benzylputrescine and its analogs have been shown to significantly interfere with the delicate balance of intracellular polyamine levels. Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are crucial for cell growth, differentiation, and survival, and their concentrations are tightly regulated through synthesis, catabolism, and transport. scientificarchives.com The introduction of this compound analogs into cellular systems can disrupt this regulation.

In studies using P388D1 murine leukemia cells, treatment with bisbenzylputrescine analogs for 48 hours led to marked changes in the intracellular polyamine profile. nih.gov These compounds caused a significant increase in the cellular content of putrescine and spermine, with elevations of approximately 160% and 145%, respectively. nih.gov Concurrently, the levels of spermidine were observed to decrease by about 75%. nih.gov Interestingly, the total amount of polyamines within the cells remained unchanged, indicating a redistribution rather than a net increase in the polyamine pool. nih.gov This modulation of polyamine levels is a key aspect of the biological activity of these compounds, suggesting an interaction with the enzymes and transport systems that govern polyamine homeostasis.

Enzyme Inhibition Profiles

The enzymatic machinery that controls polyamine concentrations is a primary target for this compound and related molecules. These enzymes include diamine oxidase (DAO) and polyamine oxidase (PAO), which are responsible for the degradation of polyamines.

Diamine Oxidase Inhibition Kinetics

Diamine oxidase (DAO) is a key enzyme in the catabolism of putrescine. nih.gov While specific kinetic data such as Kᵢ or IC₅₀ values for the inhibition of diamine oxidase by this compound are not extensively detailed in the available research, the broader class of amine compounds are known to interact with and inhibit DAO. nih.govnih.gov The inhibition of DAO by various compounds, such as aminoguanidine, has been studied, revealing complex kinetic mechanisms. nih.gov Inhibition of this enzyme leads to a decreased rate of putrescine catabolism. nih.gov

Polyamine Oxidase Inhibition and Substrate Specificity

Polyamine oxidase (PAO) is another critical enzyme in the polyamine catabolic pathway, responsible for the conversion of acetylated spermine and spermidine back to spermidine and putrescine, respectively. Research has demonstrated that at high concentrations, putrescine analogs can inhibit the activity of cellular PAO. nih.gov The inhibition of PAO is significant because it can potentiate the toxic effects of exogenous polyamine analogs. nih.gov When PAO is inhibited, the cell's ability to degrade these compounds is compromised, leading to increased cytotoxicity. nih.gov The substrate specificity of PAO is generally high, but various polyamine analogs have been shown to act as inhibitors. nih.gov

Cellular Effects in Model Systems (Non-Human Cells and Organisms)

The impact of this compound and its analogs has been investigated in several non-human cell and organism models, revealing effects on cell viability and proliferation.

Impact on Cell Growth and Proliferation (e.g., P388D1 cells, parasitic organisms)

In vitro studies on the P388D1 cell line have demonstrated the cytotoxic effects of bisbenzyldiamine analogs. nih.gov The toxicity of these compounds was found to be enhanced when cellular PAO was inhibited, suggesting that the accumulation of these analogs is a key factor in their growth-inhibitory effects. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined under various conditions to understand the mechanism of action. nih.gov

While direct studies on the effect of this compound on parasitic organisms are limited in the provided research, other novel N-benzoyl compounds have shown potent activity against protozoan parasites like Toxoplasma gondii and Plasmodium falciparum. nih.gov These findings suggest that targeting unique metabolic pathways in parasites, potentially including polyamine metabolism, could be a promising therapeutic strategy. nih.gov

Interactive Data Table: Effect of Bisbenzylputrescine Analogs on P388D1 Cell Polyamine Content

| Polyamine | Percent Change |

| Putrescine | ~160% Increase |

| Spermidine | ~75% Decrease |

| Spermine | ~145% Increase |

| Total Polyamines | No Change |

Data derived from studies on P388D1 cells treated with bisbenzylputrescine analogs for 48 hours. nih.gov

Induction of Apoptosis and Cell Death Mechanisms (if observed in research models)

The dysregulation of polyamine metabolism is known to influence programmed cell death, or apoptosis. scientificarchives.com Elevated levels of certain polyamines can promote cell proliferation and inhibit apoptosis, which is a hallmark of cancer progression. scientificarchives.com While the cytotoxic effects of this compound analogs have been observed in P388D1 cells, the specific induction of apoptosis as the primary mechanism of cell death has not been definitively established in the reviewed literature for this specific compound. nih.gov The observed cytotoxicity could be a result of various mechanisms, including but not limited to apoptosis, necrosis, or autophagy. Further research is needed to elucidate the precise cell death pathways triggered by this compound.

Effects on Intracellular Polyamine Content

Direct studies detailing the effects of this compound on the intracellular concentrations of putrescine, spermidine, and spermine are not readily found in the current body of scientific research. The regulation of intracellular polyamine levels is a complex process governed by biosynthesis, catabolism, and transport. Key enzymes in this process include ornithine decarboxylase (ODC), which is the rate-limiting enzyme in the synthesis of putrescine, and spermidine/spermine N1-acetyltransferase (SSAT), a crucial enzyme in polyamine catabolism.

Theoretically, this compound could influence intracellular polyamine content through several mechanisms:

Inhibition or induction of ODC: By acting as a structural analog of putrescine or its precursors, this compound might modulate the activity of ODC, thereby affecting the de novo synthesis of putrescine.

Modulation of SSAT activity: It could potentially interact with SSAT, either as a substrate or an inhibitor, which would alter the degradation rates of spermidine and spermine.

Competition for cellular uptake and transport: The benzyl (B1604629) group could alter the molecule's affinity for polyamine transport systems, potentially competing with natural polyamines for entry into cells.

It is important to emphasize that these are hypothetical mechanisms. To ascertain the actual effects of this compound on intracellular polyamine content, dedicated experimental studies measuring the levels of putrescine, spermidine, and spermine in various cell lines following treatment with this compound would be necessary.

Other Observed Biological Activities (e.g., neuroprotective activity of benzyl derivatives in in vitro models)

While direct in vitro studies on the neuroprotective activity of this compound are scarce, the broader class of benzyl derivatives has been investigated for potential therapeutic effects in models of neurological disorders. Research has explored the neuroprotective potential of various compounds containing a benzyl moiety, often attributing their activity to antioxidant and anti-inflammatory properties.

For instance, studies on other benzyl-containing compounds have shown protective effects in neuronal cell cultures against insults such as oxidative stress and excitotoxicity. These effects are often linked to the ability of the benzyl group to scavenge free radicals or to modulate signaling pathways involved in neuronal survival and death.

Given that this compound combines a benzyl group with a putrescine backbone, it is plausible that it could exhibit neuroprotective properties. The putrescine component is a known modulator of the NMDA receptor, a key player in excitotoxicity. The benzyl group could confer antioxidant properties. However, without specific in vitro studies on this compound in neuronal models, any discussion of its neuroprotective or antioxidant activity remains speculative. Further research is required to investigate these potential effects and elucidate the underlying molecular mechanisms.

Analytical Chemistry Approaches for N Benzylputrescine Research

Sample Preparation and Extraction Techniques

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly selective and powerful technique used for sample clean-up and concentration prior to chromatographic analysis. sigmaaldrich.comnih.gov The method is based on the principle of chromatography, where compounds are separated based on their differential affinities for a solid stationary phase and a liquid mobile phase. sigmaaldrich.com For polyamines like N-Benzylputrescine, SPE can effectively remove interfering components and concentrate the analyte, leading to cleaner extracts and enhanced detection limits. sigmaaldrich.comresearchgate.net

The process generally involves four steps:

Conditioning: The SPE sorbent is activated with a solvent to ensure reproducible retention of the analyte. researchgate.net

Sample Loading: The sample, often in a buffered solution, is passed through the sorbent. The analyte and some impurities are retained on the solid phase. researchgate.net

Washing: The sorbent is washed with a specific solvent to remove weakly bound impurities while the analyte of interest remains bound.

Elution: A different solvent is used to disrupt the analyte-sorbent interactions and elute the purified this compound for analysis.

For polyamines, C18 cartridges are often effective. dss.go.th The optimal conditions for derivatized biogenic amines like putrescine have been found to involve an amine solution buffered to pH 12, a reaction time of 30 minutes at room temperature, and the use of C18 cartridges for the highest retention. dss.go.th A robust, high-throughput method combining SPE with liquid chromatography-tandem mass spectrometry (SPE-LC/MS/MS) has been developed for quantifying various polyamines in biological samples, highlighting the efficiency of this technique. researchgate.netnih.gov This method minimizes sample pretreatment to a single derivatization step and completes the analysis within four minutes. nih.gov

Table 1: General Parameters for SPE of Polyamines

| Parameter | Description | Example |

|---|---|---|

| Sorbent Type | The solid material in the cartridge that retains the analyte. | C18, HLB, Ion-Exchange |

| Conditioning Solvent | Prepares the sorbent for sample loading. | Methanol (B129727), Water |

| Sample pH | pH of the sample solution to ensure optimal binding. | Alkaline (e.g., pH 9-12) |

| Wash Solvent | Removes interferences. | Buffers, low-concentration organic solvents |

| Elution Solvent | Recovers the analyte from the sorbent. | Acetonitrile (B52724), Methanol, Ethyl Acetate (B1210297) |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. celignis.comelementlabsolutions.com This method is valuable for separating analytes from complex matrices based on their polarity. elementlabsolutions.com For basic compounds like this compound, the pH of the aqueous phase can be adjusted to control its partitioning between the two phases.

In a typical LLE procedure for a basic analyte, the sample is dissolved in an aqueous solution, and the pH is adjusted to be basic (e.g., using NaOH) to ensure the analyte is in its neutral, uncharged form. elementlabsolutions.comepa.gov This increases its solubility in the organic solvent. The mixture is then vigorously shaken with an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or methylene (B1212753) chloride). epa.govmdpi.comlibretexts.org The uncharged this compound partitions into the organic layer, leaving polar impurities in the aqueous layer. libretexts.org The two layers are then separated, and the organic phase containing the analyte is collected. libretexts.org This process may be repeated multiple times to maximize recovery. libretexts.org The combined organic extracts are then dried and concentrated before analysis. epa.gov LLE with ethyl acetate has been successfully used for sample clean-up in the analysis of various drugs in plasma. researchgate.net

Table 2: Common Solvents and Conditions for LLE

| Component | Examples | Purpose |

|---|---|---|

| Aqueous Phase | Water, Buffer solutions (e.g., sodium carbonate buffer) | Dissolves the initial sample and polar impurities. |

| Organic Solvent | Diethyl ether, Ethyl acetate, Chloroform (B151607), Methylene chloride | Extracts the non-polar/less polar analyte. mdpi.comorganomation.com |

| pH Adjustment | NaOH (to make basic), HCl (to make acidic) | Controls the charge state and solubility of the analyte. epa.gov |

Chromatographic Separation Techniques

Chromatography is a laboratory technique for the separation of a mixture. jasco-global.com The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. jasco-global.com The various constituents of the mixture travel at different speeds, causing them to separate. jasco-global.com The separation is based on differential partitioning between the mobile and stationary phases. jasco-global.com

High-Performance Liquid Chromatography (HPLC)

A typical HPLC setup for this compound analysis would involve:

Stationary Phase: A reversed-phase C18 column is most commonly used, where the stationary phase is non-polar. imrpress.commedipol.edu.tr

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile or methanol is often employed. researchgate.netimrpress.commedipol.edu.tr The gradient allows for the effective separation of multiple polyamines within a single run. researchgate.net Ion-pairing reagents, such as heptanesulfonic acid, can be added to the mobile phase to improve the separation of charged analytes like polyamines. unh.edu

Detection: A fluorescence detector is set to the specific excitation and emission wavelengths of the chosen derivative (e.g., 340 nm excitation and 450 nm emission for OPA derivatives). researchgate.netmedipol.edu.tr

Table 3: Example HPLC Conditions for Polyamine Analysis

| Parameter | Condition 1 (Dansyl-Cl Deriv.) imrpress.com | Condition 2 (OPA Deriv.) researchgate.netmedipol.edu.tr |

|---|---|---|

| Column | µBondapak C18 (250mm x 4.6mm, 10 µm) | Waters Nova-Pak C18 (150mm x 3.9mm, 4µm) |

| Mobile Phase | Gradient of Methanol and Water | Gradient of Acetonitrile and Sodium Acetate Buffer (pH 7.2) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min |

| Detector | Fluorescence (Ex: 370 nm, Em: 506 nm) | Fluorescence (Ex: 340 nm, Em: 450 nm) |

| Column Temp. | 50°C | 40°C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. mdpi.com For non-volatile or thermally unstable compounds like this compound, chemical derivatization is necessary to increase their volatility and improve chromatographic behavior. jfda-online.com

The derivatization process involves reacting the amine functional groups of this compound with a reagent to form a more volatile and thermally stable derivative. Common derivatization approaches include:

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.gov These reagents react with primary and secondary amines to form stable, volatile derivatives. jfda-online.com

Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the sample is injected into the GC system.

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5%-phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used. nih.gov

Carrier Gas: An inert gas like helium or nitrogen transports the vaporized sample through the column. nih.gov

Detector: A Flame Ionization Detector (FID) or a more specific and sensitive detector like a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is used. nih.gov GC-MS is particularly powerful as it provides both retention time data and mass spectra, which aids in the definitive identification of the compound. jfda-online.com

Table 4: General GC-MS Parameters for Derivatized Amine Analysis

| Parameter | Typical Setting |

|---|---|

| Derivatization Agent | PFPA, HFBA, TFAA |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 250-280°C |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | Initial temp 80°C, ramped to ~280°C |

| Detector | Mass Spectrometer (MS) in Scan or SIM mode |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and separation of compounds. creative-biolabs.com It operates on the principle of adsorption chromatography, where compounds are separated based on their differential affinity for the stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and the mobile phase (a solvent system that moves up the plate via capillary action). researchgate.net

For the analysis of polyamines like this compound, TLC can be used to monitor reaction progress or to get a preliminary identification of compounds in an extract.

Stationary Phase: Silica gel plates (e.g., silica gel 60) are most common. researchgate.net

Mobile Phase: The choice of solvent system is crucial for achieving good separation. For polyamines, which are polar, a mixture of a non-polar solvent and a more polar solvent is often used. A system of chloroform and triethylamine (B128534) (4:1, v/v) has been used successfully for separating dansylated polyamines. researchgate.net Another system involves cyclohexane (B81311) and ethyl acetate. researchgate.net

Visualization: Since this compound is not colored, the separated spots on the TLC plate must be visualized. If the polyamines have been derivatized with a fluorescent tag like dansyl chloride, the plate can be viewed under UV light (e.g., 365 nm). wikipedia.org Alternatively, the plate can be sprayed with a chemical reagent like ninhydrin, which reacts with primary and secondary amines to produce colored spots. wikipedia.org

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to help identify the compounds.

Table 5: TLC System for Polyamine Separation

| Component | Description |

|---|---|

| Stationary Phase | Silica Gel 60 HPTLC Plate |

| Mobile Phase | Chloroform:Triethylamine (4:1, v/v) or Cyclohexane:Ethyl Acetate (5:4, v/v) |

| Derivatization/Visualization | Dansyl Chloride (pre-chromatography) and UV light (post-chromatography); or Ninhydrin spray (post-chromatography) |

Spectroscopic and Spectrometric Detection Methods

The detection and characterization of this compound in research settings rely on a variety of sophisticated analytical techniques. Spectroscopic and spectrometric methods are paramount for both identifying the compound and understanding its chemical properties. These methods leverage the interaction of the molecule with electromagnetic radiation and its behavior in electric and magnetic fields to provide detailed structural and quantitative information.

Fluorescence Detection

This compound, in its native state, does not possess significant fluorescent properties. Like other aliphatic polyamines, it lacks a natural chromophore or fluorophore that would allow for sensitive detection via fluorescence spectroscopy. researchgate.net Consequently, direct fluorescence detection is not a viable method for its analysis.

To utilize the high sensitivity and selectivity of fluorescence detection, a derivatization step is typically required. researchgate.net This process involves chemically modifying the primary and secondary amine groups of this compound with a fluorescent tagging agent. Common derivatizing agents used for polyamines include dansyl chloride, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like N-acetyl-L-cysteine, and benzoyl chloride. nih.govmedipol.edu.trconicet.gov.ar The resulting derivative is highly fluorescent and can be easily detected and quantified.

While various fluorescent probes and sensors have been developed for detecting common polyamines like putrescine, spermine (B22157), and spermidine (B129725), specific research detailing the fluorescence detection of this compound following derivatization is not extensively documented in publicly available literature. nih.govbiorxiv.orgdoi.org However, the principles applied to other polyamines are directly applicable. The "turn-on" or "turn-off" fluorescence response of a sensor upon binding to the analyte is a common mechanism employed. nih.govresearchgate.net For this compound, one would select a derivatization or sensing strategy that efficiently reacts with its secondary benzyl-substituted amine and its terminal primary amine to yield a product with a strong and stable fluorescent signal, allowing for trace-level detection.

Mass Spectrometry (MS, LC-MS/MS, and LC-ITMS)

Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio (m/z) of ionized molecules, making it indispensable for the identification and structural elucidation of compounds like this compound. When coupled with liquid chromatography (LC), particularly as tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and selective method for quantifying analytes in complex mixtures. biorxiv.orgcreative-proteomics.com

In the analysis of this compound, LC-MS/MS would separate the compound from a sample matrix using an LC column, after which the analyte is ionized, typically via electrospray ionization (ESI). The first mass spectrometer (MS1) selects the protonated parent ion of this compound. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides high specificity and reduces background noise. eurl-pesticides.eulcms.czmdpi.com

The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would be expected to include:

Cleavage of the benzylic C-N bond, resulting in a prominent benzyl (B1604629) cation or related fragments.

Loss of ammonia (B1221849) from the primary amine end.

Cleavage along the four-carbon putrescine backbone.

While specific LC-MS/MS methods dedicated to this compound are not widely published, methods for other polyamines are well-established and often involve derivatization with agents like benzoyl chloride to improve chromatographic retention and ionization efficiency. nih.govescholarship.orgscirp.org Isotope-labeled internal standards, such as deuterated analogues, are crucial for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. nih.gov Ion trap mass spectrometers (ITMS) can also be used, offering the capability for multiple stages of fragmentation (MSn), which can provide even more detailed structural information. lookchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural determination of organic molecules like this compound. hmdb.caresearchgate.net It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), by observing their behavior in a magnetic field. scirp.orgcarlroth.com

Predicted ¹H NMR Spectrum:

Aromatic Protons: The five protons on the benzyl group's phenyl ring would appear in the aromatic region, typically between δ 7.2 and 7.4 ppm.

Benzylic Protons: The two protons on the methylene (-CH₂-) group attached to the phenyl ring would produce a singlet or a multiplet around δ 3.7-4.7 ppm. rsc.org

Aliphatic Protons: The eight protons of the putrescine backbone (-CH₂CH₂CH₂CH₂-) would generate signals in the aliphatic region, likely between δ 1.5 and δ 3.0 ppm. The protons on carbons adjacent to the nitrogen atoms would be shifted further downfield compared to those in the center of the chain.

Predicted ¹³C NMR Spectrum:

Aromatic Carbons: Signals for the carbons of the phenyl ring would be observed between δ 127 and 140 ppm. rsc.org

Benzylic Carbon: The carbon of the benzylic methylene group would resonate around δ 44-55 ppm. rsc.org

Aliphatic Carbons: The four carbons of the putrescine moiety would produce signals in the range of approximately δ 25-50 ppm.

NMR is essential for confirming the identity and purity of synthesized this compound.

Quantitative Analysis and Method Validation

Quantitative analysis aims to determine the exact amount or concentration of a substance in a sample. lookchem.com For this compound research, this requires the development and validation of robust analytical methods to ensure the data generated is reliable, reproducible, and fit for its intended purpose. Method validation is a formal process that demonstrates an analytical procedure is suitable for its intended use and is a requirement under guidelines from regulatory bodies like the FDA and EMA. medipol.edu.trmdpi.commdpi.comnih.gov

Accuracy and Precision Assessment

Accuracy and precision are two fundamental parameters in method validation that describe the quality of quantitative data. mdpi.com

Accuracy refers to the closeness of a measured value to the true or accepted value. It is typically assessed by analyzing samples with a known concentration of the analyte (e.g., a spiked matrix or a standard reference material) and is expressed as the percent recovery or percent error. escholarship.orgmdpi.com

Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. It reflects the random errors of a method and is usually expressed as the standard deviation (SD) or relative standard deviation (RSD). escholarship.orgmdpi.com

For bioanalytical methods, such as those used for polyamines, the acceptance criteria for accuracy are often set at a mean value within ±15% of the nominal value, except at the lower limit of quantification, where ±20% is acceptable. Precision is generally required to be ≤15% RSD (≤20% at the LLOQ). medipol.edu.trmdpi.com

Table 1: Illustrative Data for Accuracy and Precision Assessment This table is a hypothetical example based on typical validation parameters for polyamine analysis.

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (% Error) | Precision (% RSD) |

|---|---|---|---|

| 5.0 | 5.3 | +6.0% | 7.5% |

| 50.0 | 48.9 | -2.2% | 4.1% |

| 250.0 | 254.5 | +1.8% | 3.3% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that produces a signal-to-noise (S/N) ratio of 3. nih.govnih.gov

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be quantitatively determined with a defined level of accuracy and precision. The LOQ is frequently established as the concentration yielding an S/N ratio of 10. nih.govnih.gov It represents the lower boundary of the method's linear range.

While specific LOD and LOQ values for this compound are not documented, validated methods for related underivatized and derivatized polyamines have achieved LOQs in the low nanogram per milliliter (ng/mL) to picogram (pg) range, demonstrating the high sensitivity of modern chromatographic and mass spectrometric techniques. escholarship.orgnih.gov

Table 2: Key Concepts in Method Sensitivity

| Parameter | Definition | Common Determination Method |

|---|---|---|

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Lowest concentration that can be accurately and precisely measured. | Signal-to-Noise Ratio ≥ 10 |

Structure Activity Relationship Sar Studies of N Benzylputrescine and Its Analogues

Modification of Benzyl (B1604629) Moiety and its Impact on Activity

The benzyl group of N-benzylputrescine is a primary target for synthetic modification to probe its role in binding and activity. Research into related N-benzyl structures has shown that substitutions on this aromatic ring can significantly modulate biological efficacy.

In studies of N-benzyl substituted acetamide (B32628) derivatives, the unsubstituted N-benzyl derivative demonstrated the most potent inhibition of c-Src kinase, with GI50 values of 1.34 µM and 2.30 µM in two different cell lines. chapman.edu The introduction of a fluoro group at the para-position (position 4) of the benzyl ring resulted in a slight decrease in inhibitory activity. chapman.edu This suggests that for certain targets, the unsubstituted benzyl ring is optimal.

Conversely, research on N-benzylpyridinium-based compounds as acetylcholinesterase (AChE) inhibitors revealed a different pattern. nih.gov In this series, derivatives with either a hydrogen (unsubstituted) or a fluorine atom on the benzyl ring were the most potent inhibitors. nih.gov The introduction of larger substituents, such as nitro, bromo, or methyl groups, led to a notable decrease in anti-AChE activity, with IC50 values ranging from 0.22 to 1.5 µM. nih.gov This indicates that the size of the substituent on the benzyl moiety is a critical factor, with smaller groups being favored for maintaining high potency against AChE. nih.gov

In another context, studies on 1-benzyl-5-aryltetrazoles as P2X(7) receptor antagonists also involved SAR studies around the benzyl moiety to optimize activity. nih.gov Similarly, for a series of antiproliferative compounds based on a 2-morpholino-5-N-benzylamino benzoic acid scaffold, modifications to the N-benzyl bridge were explored, with benzylic N-methylated compounds showing the highest biological activity. rsc.org These findings collectively underscore that the electronic and steric properties of the benzyl group are key determinants of a compound's biological profile, with the optimal substitution pattern being highly dependent on the specific biological target.

Table 1: Impact of Benzyl Moiety Substitution on Inhibitory Activity of Selected N-Benzyl Analogues

Alterations in Putrescine Backbone and Functional Implications

The putrescine (1,4-diaminobutane) portion of this compound serves as a flexible backbone that can be altered to influence the compound's interaction with its target. Modifications can include changing the length of the carbon chain, introducing rigidity through cyclization, or adding functional groups.

The putrescine backbone can be biochemically modified through processes like N-hydroxylation or C-hydroxylation. nih.gov For instance, the formation of 2-hydroxyputrescine represents a modification on a methylene (B1212753) carbon, a transformation carried out by a specific C-hydroxylase enzyme. nih.gov Such functionalizations can create new interaction points or alter the molecule's conformation, thereby impacting its biological function. nih.gov

SAR studies on related scaffolds have shown that the integrity of the backbone is often essential. For example, truncations to a pyrrolidine (B122466) pentamine scaffold, a related structure, resulted in a loss of inhibitory activity. nih.gov In other studies, replacing the linear backbone with a more rigid cyclic structure, such as a piperidine (B6355638) linker, opened new avenues for substitution. frontiersin.org When a piperidine linker was substituted with apolar groups like aryl or benzyl rings, the resulting compounds were the most active against Trypanosoma cruzi. frontiersin.org

Stereochemical Considerations and Enantiomeric Effects

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral molecules like many analogues of this compound. nih.gov Chiral molecules can exist as enantiomers, which are non-superimposable mirror images of each other. byjus.comwikipedia.org While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological and metabolic profiles within the chiral environment of a living system, such as the active site of an enzyme. nih.gov

The differential activity of enantiomers arises from the specific three-dimensional structure of biological targets like enzymes and receptors. nih.gov The active enantiomer, often termed the "eutomer," possesses a spatial arrangement that allows for a precise fit with its binding site, enabling key interactions. nih.gov In contrast, its mirror image, the "distomer," may not be able to align correctly with the same binding site, resulting in lower or no activity. nih.gov In some cases, one enantiomer of a drug can be responsible for the desired therapeutic effect while the other is inactive or, in the worst-case scenario, contributes to undesirable side effects. wikipedia.org

The enantioselectivity of enzymes—their ability to preferentially bind or act upon one enantiomer over the other—varies widely. nih.gov Some enzymes, such as cellular deoxycytidine kinase, show relaxed enantioselectivity and can process a wide range of both D- and L-nucleoside analogues. nih.gov Conversely, other enzymes like cytidine (B196190) deaminase demonstrate strict enantioselectivity, favoring the naturally occurring D-enantiomers. nih.gov Therefore, when designing and evaluating analogues of this compound, it is essential to consider their stereochemistry. The synthesis of single enantiomers or the separation of racemic mixtures is often necessary to determine which form carries the desired activity and to optimize the therapeutic index. nih.gov

Correlation between Structural Features and Enzyme Binding/Inhibition

The inhibitory activity of this compound and its analogues is directly correlated with how their structural features interact with the target enzyme's binding site. Enzyme inhibitors function by binding to the enzyme and preventing the formation of the enzyme-substrate complex. researchgate.net This binding can be reversible, involving non-covalent interactions like hydrogen bonds and hydrophobic interactions, or irreversible, where the inhibitor forms a stable covalent bond with the enzyme. researchgate.net

The correlation between a molecule's structure and its inhibitory potency (often measured as IC50) can be understood by examining its binding mode. For example, studies on quinolinium-based inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT) found a robust correlation between computer-docking scores and experimentally determined IC50 values. nih.gov The analysis revealed that the inhibitors' binding orientation allowed for selective interactions with specific amino acid residues in the enzyme's substrate-binding site, which drove the inhibitory activity. nih.gov

The geometry of the inhibitor within the active site is a key factor. nih.gov For instance, in the inhibition of human neutrophil elastase by N-benzoylindazole derivatives, both the inhibitor's geometry and the energetics of the formation of the enzyme-inhibitor complex were found to be crucial for activity. nih.gov Similarly, the affinity of certain inhibitors for human D-amino acid oxidase (hDAAO) was attributed to a favorable network of hydrogen bonds formed at the active site. frontiersin.org Subtle differences in the active site between enzymes from different species can also lead to species-specific inhibition, even with the same inhibitor. nih.gov These findings highlight that a successful inhibitor requires a molecular architecture that is complementary to the enzyme's active site, allowing for optimal positioning and the formation of stabilizing intermolecular interactions.

Table 2: Key Structural Features and Their Role in Enzyme Inhibition

In Silico Modeling and Predictive SAR

In silico modeling and computational chemistry have become indispensable tools for accelerating drug discovery by predicting the structure-activity relationships of new compounds before their synthesis. enamine.netdrugdiscoverytrends.com These methods use the known properties of existing molecules to build predictive models for novel analogues of scaffolds like this compound.

A common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov 2D-QSAR models correlate biological activity with physicochemical properties or structural descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use the 3D structures of molecules to relate their steric and electrostatic fields to their activity. nih.gov These models can identify the key structural features that are either beneficial or detrimental to the desired biological effect.

Molecular docking is another powerful technique used to predict how a ligand (the inhibitor) will bind to the active site of its macromolecular target (the enzyme). nih.govnih.gov Docking simulations place the ligand into the enzyme's binding pocket in various orientations and conformations and use scoring functions to estimate the binding affinity for each pose. nih.gov These predictions can guide the design of new analogues with improved binding characteristics. For instance, docking studies can reveal key intermolecular forces, such as hydrogen bonds or hydrophobic interactions, that stabilize the enzyme-inhibitor complex. nih.gov

More advanced methods like molecular dynamics (MD) simulations provide insight into the dynamic nature of enzyme-inhibitor interactions over time. mdpi.com Techniques such as steered molecular dynamics (SMD) can be used to study the conformational changes that occur as a substrate or inhibitor interacts with catalytic residues. nih.gov By combining these computational tools, researchers can build robust predictive SAR models that rationalize existing data and guide the design of new, more potent, and selective this compound analogues. enamine.netnews-medical.net

Applications of N Benzylputrescine in Biochemical and Cellular Research Models

N-Benzylputrescine as a Biochemical Probe for Polyamine Pathways

Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential polycations involved in a multitude of cellular functions, including cell growth, differentiation, and stress response. cam.ac.uk The intricate regulation of their intracellular concentrations is maintained through a balance of biosynthesis, catabolism, and transport. nih.gov Dysregulation of polyamine metabolism is implicated in various diseases, making this pathway a significant area of research. cam.ac.ukjci.org

This compound and its derivatives serve as biochemical probes to dissect the complexities of polyamine pathways. nih.gov By introducing these analogues into cellular systems, researchers can study their uptake, metabolism, and effects on endogenous polyamine pools. This provides insights into the mechanisms of polyamine transport and the function of enzymes involved in their metabolism. For instance, fluorescently tagged polyamine analogues have been instrumental in visualizing and understanding the process of polyamine internalization, suggesting that endocytosis may be a key mechanism in mammalian cells. nih.gov

Use in Investigating Enzyme Mechanisms (e.g., PAO substrate specificity)

A significant application of this compound lies in the investigation of enzyme mechanisms, particularly that of polyamine oxidase (PAO). PAO is a flavoprotein that plays a crucial role in polyamine catabolism by oxidizing spermine and spermidine. wikipedia.org N,N'-Bis(benzyl)polyamine analogs, including derivatives of this compound, have been identified as substrates for PAO. nih.gov The enzymatic reaction involves the cleavage of the benzyl (B1604629) group, yielding benzaldehyde (B42025), hydrogen peroxide, and a polyamine analogue with free terminal amines. nih.gov

This reaction has facilitated the development of a simple and rapid spectrophotometric assay for PAO activity by measuring the production of benzaldehyde. nih.gov Furthermore, kinetic studies using a series of para-substituted N,N'-dibenzyl-1,4-diaminobutanes have provided valuable insights into the mechanism of amine oxidation by mammalian PAO. nih.gov These studies have shown that the oxidation rate is dependent on the pH and the electronic properties of the substituents, consistent with a hydride transfer mechanism from the substrate to the flavin cofactor of the enzyme. nih.gov

Table 1: Kinetic Parameters of para-substituted N,N'-dibenzyl-1,4-diaminobutanes with Mouse Polyamine Oxidase

| Substituent (X) | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) |

| H | 1.8 ± 0.1 | 11 ± 2 | 1.6 x 10⁵ |

| OCH₃ | 1.4 ± 0.1 | 8 ± 1 | 1.8 x 10⁵ |

| CH₃ | 1.9 ± 0.1 | 12 ± 2 | 1.6 x 10⁵ |

| Cl | 2.5 ± 0.2 | 10 ± 2 | 2.5 x 10⁵ |

| F | 2.2 ± 0.1 | 11 ± 2 | 2.0 x 10⁵ |

| CF₃ | 4.1 ± 0.3 | 8 ± 1 | 5.1 x 10⁵ |

| NO₂ | 5.3 ± 0.4 | 7 ± 1 | 7.6 x 10⁵ |

Data adapted from a 2009 study on the kinetics of oxidation of para-substituted N,N'-dibenzyl-1,4-diaminobutanes by mouse flavoprotein polyamine oxidase. The values are presented as mean ± standard error. nih.gov

Application in Cell Culture Models for Polyamine Dysregulation Studies

Cell culture models are indispensable for studying the consequences of polyamine dysregulation, a hallmark of various pathological conditions, including cancer and neurodegenerative diseases. jci.orgbiorxiv.org The addition of this compound and other polyamine analogues to cell cultures allows for the controlled manipulation of intracellular polyamine metabolism. For example, studies have shown that inhibiting polyamine synthesis can have cytostatic effects on cancer cell lines. mdpi.com

In the context of Alzheimer's disease and Down syndrome, cellular models have demonstrated that elevated polyamine levels can be induced by amyloid-β42 and that this increase can be mitigated by inhibitors of polyamine synthesis. biorxiv.org Furthermore, research on Chinese hamster ovary (CHO) cells, which are widely used in the production of monoclonal antibodies, has revealed that modulating polyamine levels in the culture medium can influence the glycosylation profiles of these therapeutic proteins, highlighting the far-reaching impact of polyamine homeostasis on cellular processes. eurekalert.org

Utility in Animal Models (e.g., parasitic infections in mice for polyamine analogues)

Animal models, particularly mice, are crucial for investigating the in vivo effects of polyamine analogues in various disease contexts, including parasitic infections. numberanalytics.comnih.gov Parasites often have unique polyamine metabolic pathways that can be targeted for therapeutic intervention. The metabolism of a bis(benzyl)polyamine analog by polyamine oxidase was found to be a key factor in its growth inhibitory properties in a mouse model of malaria. nih.gov This demonstrates the potential of targeting polyamine metabolism as a strategy against parasitic diseases.

Rodent models are widely used to study the course of parasitic diseases, allowing researchers to examine the complex interactions between the parasite and the host's immune system. numberanalytics.comnih.gov While inbred mouse strains have been instrumental, there is a growing recognition of the value of using outbred and wild rodents to better model the genetic diversity of human populations. nih.gov The use of polyamine analogues in these models can help elucidate the role of polyamines in parasite survival and pathogenesis, paving the way for the development of novel antiparasitic drugs. bjid.org.br

Role in Studying Cellular Processes Affected by Polyamines

The disruption of polyamine metabolism affects a wide array of cellular processes, and this compound serves as a tool to explore these connections. cam.ac.uk Polyamines are known to interact with negatively charged molecules like DNA, RNA, and proteins, thereby influencing gene expression, translation, and signal transduction. nih.gov Their catabolism also produces reactive oxygen species like hydrogen peroxide, linking them to cellular stress responses and programmed cell death. wikipedia.org

By using analogues like this compound to alter polyamine metabolism, researchers can study the downstream effects on processes such as:

Cell Proliferation and Differentiation: Polyamines are essential for cell growth, and their depletion can halt the cell cycle. uef.finih.gov

Autophagy and Stress Resistance: Disrupted polyamine metabolism can impact cellular stress responses and autophagic processes. cam.ac.uk

Immune Regulation: Polyamines play a crucial role in modulating immune cell function, and their dysregulation can affect immune responses. nih.gov

Mitochondrial and Lysosomal Function: Toxic byproducts of altered polyamine catabolism can lead to mitochondrial and lysosomal dysfunction, as seen in models of Snyder-Robinson syndrome. jci.org

The study of these processes using polyamine analogues continues to unravel the multifaceted roles of polyamines in cellular health and disease.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Roles and Signaling Pathways

The fundamental biological roles of N-Benzylputrescine are yet to be comprehensively elucidated. Future research should prioritize investigating its impact on cellular processes and its interplay with established signaling networks. Polyamines are known to be involved in a multitude of cellular functions, and it is crucial to understand how the addition of a benzyl (B1604629) group to the putrescine backbone alters these activities. researchgate.net

A primary avenue of investigation would be to determine if this compound can mimic, antagonize, or modulate the functions of natural polyamines. nih.gov This includes its potential involvement in cell proliferation, differentiation, and apoptosis. Furthermore, its influence on intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer, warrants thorough examination. nih.govnih.gov The interaction of polyamines with nucleic acids and their role in gene regulation is another critical area. nih.gov Research could explore whether this compound can influence DNA conformation, gene expression, and the activity of transcription factors.

| Potential Research Question | Proposed Experimental Approach | Potential Significance |

| Does this compound affect cancer cell proliferation and apoptosis? | Cell viability assays (MTT, trypan blue), apoptosis assays (Annexin V/PI staining, caspase activity) in various cancer cell lines. | Identification of potential anticancer properties. |

| How does this compound influence key cellular signaling pathways? | Western blotting for key signaling proteins (e.g., ERK, Akt, p53), reporter gene assays for pathway activity. | Uncovering the molecular mechanisms of action. |

| Can this compound modulate gene expression? | RNA sequencing (RNA-Seq) to identify global changes in gene expression, chromatin immunoprecipitation (ChIP) to assess binding to DNA. | Understanding its role in genetic and epigenetic regulation. |

Development of Advanced Analytical Techniques for this compound Profiling

To accurately study the biological roles and pharmacokinetics of this compound, the development of sensitive and specific analytical techniques is paramount. Current methods for polyamine analysis, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), can be adapted and optimized for this compound. nih.govmdpi.comknust.edu.gh However, the unique chemical properties imparted by the benzyl group may necessitate novel approaches for extraction, derivatization, and detection.

Future efforts should focus on creating high-throughput and robust methods for the quantification of this compound and its potential metabolites in various biological matrices, including plasma, urine, and tissue samples. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity and should be a primary focus for development. maximal-usa.com Furthermore, the creation of fluorescently labeled this compound analogues could enable real-time imaging and tracking of the compound within living cells, providing invaluable insights into its subcellular localization and dynamics. nih.gov

| Analytical Technique | Potential Advantages for this compound Profiling | Key Development Considerations |

| LC-MS/MS | High sensitivity and specificity for quantification in complex biological samples. maximal-usa.com | Optimization of chromatographic separation, mass spectrometric parameters, and internal standards. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Well-suited for the analysis of charged molecules like polyamines. nih.gov | Development of robust and reproducible interface and separation conditions. |

| Fluorescent Probes | Enable live-cell imaging and tracking of subcellular localization. | Synthesis of probes that retain biological activity and have suitable photophysical properties. |

Exploration of this compound as a Tool for Targeted Enzyme Modulation

N-substituted polyamine analogues have shown promise as modulators of key enzymes in the polyamine metabolic pathway. nih.gov A critical area of future research is to investigate whether this compound can act as a specific inhibitor or substrate for enzymes such as spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT), polyamine oxidase (PAO), and ornithine decarboxylase (ODC). The benzyl group could confer unique binding properties, potentially leading to highly selective enzyme modulation.

| Target Enzyme | Potential Effect of this compound | Proposed Investigatory Method |

| Spermidine/spermine N1-acetyltransferase (SSAT) | Inhibition or induction of enzyme activity, affecting polyamine catabolism. | In vitro enzyme kinetics assays with purified SSAT; cellular assays measuring SSAT activity and protein levels. |

| Polyamine Oxidase (PAO) | Substrate or inhibitor, influencing the conversion of acetylated polyamines. | In vitro enzyme activity assays using purified PAO. |

| Ornithine Decarboxylase (ODC) | Allosteric modulation or feedback inhibition of the rate-limiting enzyme in polyamine synthesis. | Enzyme kinetics with purified ODC; analysis of ODC activity in cell lysates. |

Computational and Systems Biology Approaches for this compound Network Analysis

Computational and systems biology approaches offer powerful tools to predict and analyze the interactions of this compound within complex biological networks. Molecular docking and molecular dynamics simulations can be employed to model the binding of this compound to the active sites of target enzymes, providing insights into the structural basis of its potential modulatory effects. researchgate.net These in silico methods can guide the rational design of more potent and selective analogues. nih.govresearchgate.net

Furthermore, integrating experimental data from proteomics, transcriptomics, and metabolomics studies into systems biology models can help to construct a comprehensive network of this compound's interactions. This approach can reveal unforeseen connections to other signaling pathways and cellular processes, generating new hypotheses for experimental validation. By analyzing the global perturbations caused by this compound, researchers can gain a deeper understanding of its mechanism of action and identify potential biomarkers for its activity.

| Computational Approach | Application to this compound Research | Expected Outcome |

| Molecular Docking | Predict the binding mode and affinity of this compound to target proteins (e.g., enzymes, receptors). researchgate.net | Identification of key interacting residues and guidance for analogue design. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of this compound-protein complexes over time. | Understanding the stability of binding and conformational changes. |

| Systems Biology Network Analysis | Integrate multi-omics data to map the global cellular response to this compound. | Identification of novel targets and pathways affected by the compound. |

Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity

Building upon the foundational knowledge gained from the aforementioned research avenues, the design and synthesis of next-generation this compound analogues with enhanced specificity and potency will be a critical future direction. nih.govmdpi.com Structure-activity relationship (SAR) studies will be instrumental in identifying the key chemical features of the this compound scaffold that are responsible for its biological effects. nih.gov

Systematic modifications to the benzyl group (e.g., substitution with different functional groups) and the putrescine backbone (e.g., altering the chain length or introducing conformational constraints) could lead to the development of analogues with improved target selectivity and pharmacokinetic properties. acs.org The synthesis of a focused library of such analogues, followed by their systematic biological evaluation, will be a powerful strategy for developing novel therapeutic agents or research tools. nih.gov This iterative process of design, synthesis, and testing is fundamental to advancing the therapeutic potential of this compound derivatives. researchgate.net

| Analogue Design Strategy | Rationale | Example Modification |

| Substitution on the Benzyl Ring | To enhance binding affinity and selectivity for target proteins. | Introduction of electron-donating or withdrawing groups, halogens, or hydroxyl groups. |

| Modification of the Putrescine Backbone | To alter flexibility and interaction with the binding pocket. | Introduction of alkyl groups, cyclopropane (B1198618) rings, or unsaturation. |

| Prodrug Approaches | To improve bioavailability and targeted delivery. | Esterification or amidation to create derivatives that are cleaved in specific cellular environments. |

Q & A

Q. Table 1: Key Characterization Parameters

| Technique | Parameters | Expected Outcomes |

|---|---|---|

| 1H NMR | 400 MHz, CDCl3 | δ 1.6–1.8 (m, 4H, –CH2–), δ 3.4 (s, 2H, –N–CH2–Ph) |

| HPLC | C18, 1.0 mL/min | Retention time: 8–10 min, ≥95% purity |

| ESI-MS | Positive ion mode | m/z 193.2 [M+H]+ |

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Research Question

Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or cell line variability . To address this:

- Perform dose-response curves under standardized conditions (e.g., pH 7.4, 37°C) .

- Validate findings using orthogonal assays (e.g., fluorescence-based uptake assays vs. radiolabeled tracer studies) .

- Conduct meta-analyses to identify confounding variables (e.g., solvent effects from DMSO vs. ethanol) .

Document all parameters in supplemental materials to enable cross-study comparisons .

What methodological considerations are critical for designing in vitro studies to evaluate this compound’s polyamine transport inhibition?

Advanced Research Question

- Control Groups : Include competitive inhibitors (e.g., spermidine) and negative controls (e.g., untreated cells) to distinguish specific vs. nonspecific effects .

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition constants (Ki) and mode of action (competitive/noncompetitive) .

- Cell Viability Assays : Pair transport studies with MTT assays to rule out cytotoxicity confounding results .

- Replicates : Perform triplicate experiments with blinded data analysis to minimize bias .

How should researchers approach structural modification of this compound to enhance target specificity?

Advanced Research Question

- Rational Design : Replace the benzyl group with bioisosteres (e.g., phenylthioether) to modulate lipophilicity and binding affinity .

- SAR Studies : Systematically vary alkyl chain length and amine substitution patterns (e.g., N-methyl vs. N-ethyl derivatives) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with polyamine transporters .

Validate modifications via competitive binding assays and thermodynamic solubility measurements .

What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Basic Research Question

- Matrix Interference : Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate this compound from plasma or tissue homogenates .

- Detection Sensitivity : Employ derivatization (e.g., dansyl chloride) for enhanced fluorescence or MS detection .

- Calibration Standards : Prepare matrix-matched standards to account for ion suppression/enhancement .

Q. Table 2: Common Analytical Pitfalls and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low recovery | Optimize SPE pH (target pKa ~10.5) | |

| Co-elution | Use UPLC with HILIC columns | |

| Signal drift | Internal standard (e.g., N-Benzyl-1,4-diaminobutane-d8) |

How can researchers ensure the reproducibility of this compound’s reported biological effects?

Advanced Research Question

- Open Science Practices : Share raw data, code, and protocols via repositories like Zenodo or Figshare .

- Interlab Collaborations : Conduct multi-center validation studies to identify protocol-dependent variability .

- Negative Result Reporting : Publish non-confirmatory findings to reduce publication bias .

What ethical and safety guidelines apply to handling this compound in laboratory settings?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles due to amine reactivity .

- Waste Disposal : Neutralize with dilute HCl before disposal in accordance with institutional hazardous waste protocols .

- Ventilation : Perform reactions in fume hoods to prevent inhalation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.